molecular formula C8H5FN2O2 B7964490 7-fluoro-1H-indazole-5-carboxylic acid

7-fluoro-1H-indazole-5-carboxylic acid

Cat. No.: B7964490
M. Wt: 180.14 g/mol
InChI Key: WDZFFJUZWWIPCZ-UHFFFAOYSA-N
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Description

7-Fluoro-1H-indazole-5-carboxylic acid is a fluorinated derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a fluorine atom at the 7th position enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1H-indazole-5-carboxylic acid typically involves the introduction of a fluorine atom into the indazole ring. One common method is the reaction of 5-nitroindazole with a fluorinating agent, followed by reduction and carboxylation. The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indazole derivatives .

Scientific Research Applications

7-Fluoro-1H-indazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Medicine: Research is ongoing to explore its use in drug development for various diseases, including neurological disorders.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

  • 5-Fluoro-1H-indazole-7-carboxylic acid
  • 4-Fluoro-1H-indazole-5-carboxylic acid
  • 1H-Indazole-5-carboxylic acid

Comparison: Compared to its analogs, 7-fluoro-1H-indazole-5-carboxylic acid exhibits unique properties due to the position of the fluorine atom. This positional difference can significantly impact the compound’s chemical reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

7-fluoro-1H-indazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-2-4(8(12)13)1-5-3-10-11-7(5)6/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZFFJUZWWIPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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